molecular formula C17H18N2O5 B6383073 4-(4-BOC-Aminophenyl)-2-nitrophenol, 95% CAS No. 1261900-24-6

4-(4-BOC-Aminophenyl)-2-nitrophenol, 95%

Cat. No. B6383073
CAS RN: 1261900-24-6
M. Wt: 330.33 g/mol
InChI Key: UGLHCBCNVSOONB-UHFFFAOYSA-N
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Description

4-(4-BOC-Aminophenyl)-2-nitrophenol, 95% (also known as 4-(4-BOC-Aminophenyl)-2-nitrophenol or 4-BAP) is an organic compound used as a building block in the synthesis of organic compounds. It is a white crystalline solid with a melting point of 195-197 °C. It is soluble in water and ethanol, and is insoluble in most organic solvents. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-BAP is not completely understood. It is believed that the reaction of 4-bromoacetanilide and 2-nitrophenol produces a reactive intermediate, which then undergoes a nucleophilic substitution reaction with a base to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BAP have not been studied in detail. However, it is believed to be a relatively non-toxic compound, and is not known to cause any adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of 4-BAP is its availability. It is a commercially available compound, and is relatively inexpensive. Additionally, it is relatively stable, and can be stored for long periods of time. The main limitation of 4-BAP is that it is a relatively unstable compound, and can be easily degraded by light and heat.

Future Directions

There are a number of potential future directions for the use of 4-BAP. It could be used in the synthesis of novel organic compounds, such as 4-aminophenylbenzimidazole, which has potential applications in the field of drug discovery. Additionally, it could be used in the synthesis of polymers, such as poly(4-bromoacetanilide-co-2-nitrophenol), which could be used as coatings for medical devices. Finally, 4-BAP could be used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Synthesis Methods

4-BAP can be synthesized from the reaction of 4-bromoacetanilide and 2-nitrophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to 80°C and stirred for one hour, then cooled to room temperature. The product is then filtered, washed with water, and dried.

Scientific Research Applications

4-BAP has been used in a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of polymers, such as poly(4-bromoacetanilide-co-2-nitrophenol), which can be used as a coating for medical devices. Additionally, 4-BAP has been used in the synthesis of novel organic compounds, such as 4-aminophenylbenzimidazole, which has potential applications in the field of drug discovery.

properties

IUPAC Name

tert-butyl N-[4-(4-hydroxy-3-nitrophenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(21)18-13-7-4-11(5-8-13)12-6-9-15(20)14(10-12)19(22)23/h4-10,20H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLHCBCNVSOONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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